D17, 6-keto Prostaglandin F1a is synthesized from eicosapentaenoic acid through enzymatic pathways involving cyclooxygenase enzymes. It is primarily found in mammalian tissues and is produced during the metabolism of arachidonic acid and other polyunsaturated fatty acids. Its classification includes:
The synthesis of D17, 6-keto Prostaglandin F1a involves several key steps within the cyclooxygenase pathway:
In industrial settings, large-scale synthesis can be achieved using bioreactors that optimize conditions for high yield and purity. Purification methods such as chromatography and crystallization are often employed to isolate the final product effectively .
D17, 6-keto Prostaglandin F1a has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structure includes:
The three-dimensional structure can be analyzed using molecular modeling software, revealing insights into its binding interactions with various enzymes and receptors involved in physiological processes .
D17, 6-keto Prostaglandin F1a participates in several chemical reactions within biological systems:
The mechanism of action for D17, 6-keto Prostaglandin F1a involves several biochemical pathways:
D17, 6-keto Prostaglandin F1a exhibits distinct physical and chemical properties:
Key physical properties include:
D17, 6-keto Prostaglandin F1a has diverse applications across various fields:
Δ17-6-keto Prostaglandin F1α (Δ17-6-keto PGF1α), also termed ω-3 6-keto PGF2α, is a 3-series prostanoid with the chemical formula C₂₀H₃₂O₆ and a molecular weight of 368.46 g/mol. Its IUPAC name is 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]-6-oxoheptanoic acid (CAS No: 68324-95-8). The structure features three key elements:
Stereochemical isomerism is critical for its biological activity. The compound exhibits cis geometry at the Δ13 and Δ17 double bonds, confirmed by nuclear magnetic resonance (NMR) spectroscopy. The 9α,11α,15S-trihydroxy configuration on the cyclopentane ring enables specific receptor interactions. Unlike 2-series prostaglandins derived from arachidonic acid (AA), the Δ17 double bond in this EPA-derived metabolite reduces conformational flexibility and alters binding affinity to prostacyclin (IP) receptors [9] [10].
Table 1: Structural Features of Δ17-6-keto PGF1α
Structural Element | Description | Biological Significance |
---|---|---|
Cyclopentane ring | 9α,11α,15S-trihydroxy configuration | Determines receptor binding specificity |
Side chain | C-6 ketone, C-1 carboxylate | Essential for eicosanoid recognition |
Double bonds | Δ13 (trans), Δ17 (cis) | Reduces rigidity vs. 2-series prostanoids |
Hydrophobic tail | 17Z-unsaturated chain | Lowers lipid solubility vs. TXB3/PGF3α |
Δ17-6-keto PGF1α is the stable hydrolysis product of prostacyclin I₃ (PGI₃), synthesized via COX-mediated peroxidation of eicosapentaenoic acid (EPA; 20:5, ω-3). The biosynthetic sequence involves:
Table 2: Biosynthetic Pathway of Δ17-6-keto PGF1α from EPA
Enzyme | Substrate | Product | Tissue Localization |
---|---|---|---|
Phospholipase A₂ (PLA₂) | Membrane phospholipids | Free EPA | Ubiquitous |
Cyclooxygenase (COX-1/2) | EPA | PGH₃ | Vascular endothelium, leukocytes |
Prostacyclin Synthase (PGIS) | PGH₃ | PGI₃ | Vascular endothelium, ocular tissues |
Non-enzymatic hydrolysis | PGI₃ | Δ17-6-keto PGF1α | Extracellular fluid |
Dietary EPA intake directly influences this pathway. A randomized controlled trial demonstrated that 12-week EPA supplementation (5g/day) in humans:
Δ17-6-keto PGF1α is part of a broader network of EPA-derived signaling molecules. While not a direct precursor to other prostanoids, it shares biosynthetic origins with key 3-series metabolites:
Table 3: 3-Series Prostanoids Derived from EPA via COX Pathway
Prostanoid | Synthesizing Enzyme | Primary Tissues | Key Functions |
---|---|---|---|
PGI₃ (hydrolyzes to Δ17-6-keto PGF1α) | Prostacyclin synthase | Vascular endothelium | Vasodilation, anti-thrombotic |
PGF3α | Aldose reductase | Seminal vesicles, uterus | Smooth muscle contraction |
PGE3 | Microsomal PGE synthase | Immune cells, cancer tissue | Anti-inflammatory, anti-proliferative |
Thromboxane B3 | Thromboxane synthase | Platelets | Weak platelet agonist |
The collective activity of 3-series prostanoids creates a regulatory milieu that counterbalances AA-derived eicosanoid signaling. For example:
Figure: Metabolic Relationships Among EPA-Derived 3-Series Prostanoids
┌───────────► PGF3α (via aldose reductase) │ PGH₃ ───► PGI₃ ───► Δ17-6-keto PGF1α │ ├───────────► PGE3 (via mPGES-1) │ └───────────► TXB3 (via thromboxane synthase)
In vivo studies confirm that marine-rich diets shift prostanoid profiles: Glaucoma patients consuming EPA-rich diets showed 2.3-fold higher ocular Δ17-6-keto PGF1α levels compared to controls, correlating with improved aqueous humor outflow [3] [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7